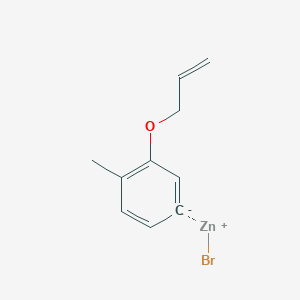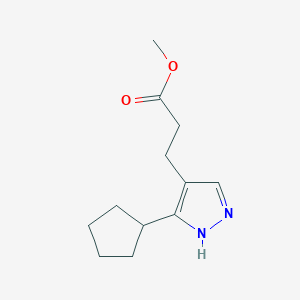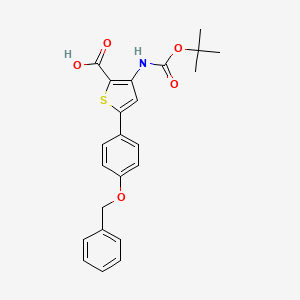
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a tert-butoxycarbonylamino group, a benzyloxyphenyl group, and a carboxylic acid group attached to the thiophene ring.
Métodos De Preparación
The synthesis of 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the tert-butoxycarbonylamino group: This step often involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride.
Attachment of the benzyloxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Análisis De Reacciones Químicas
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, typically using acids like trifluoroacetic acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Aplicaciones Científicas De Investigación
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
Propiedades
Fórmula molecular |
C23H23NO5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO5S/c1-23(2,3)29-22(27)24-18-13-19(30-20(18)21(25)26)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,24,27)(H,25,26) |
Clave InChI |
KPQZRJHYMOFYKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
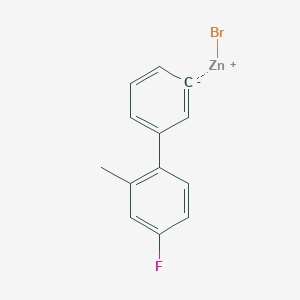

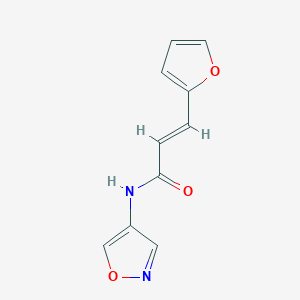
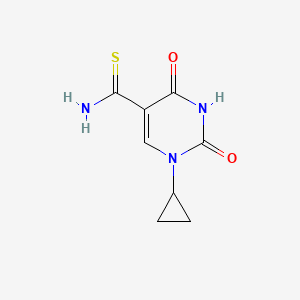
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
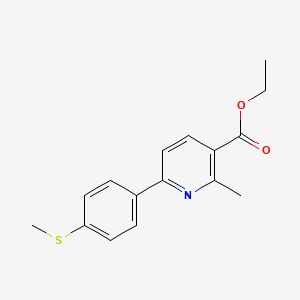
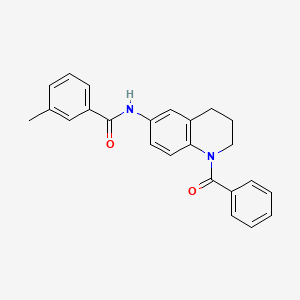
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
